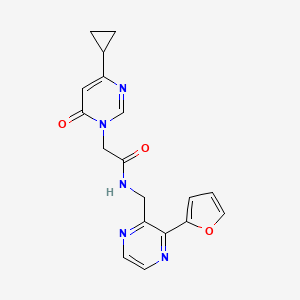
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a fascinating compound with a unique structure that presents significant interest in the fields of chemistry and pharmacology Its intricate arrangement of functional groups makes it an ideal candidate for various synthetic and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves several key steps. Typically, the process begins with the formation of the pyrimidine core, followed by the introduction of the furan and pyrazine moieties. The cyclopropyl group is added in one of the final steps to ensure the integrity of the pyrimidine ring throughout the synthesis. Reaction conditions often require the use of specific catalysts and solvents to facilitate the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound demands precise control over reaction parameters to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the manufacturing process. These methods not only enhance productivity but also ensure reproducibility and scalability, essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in understanding the compound's reactivity and potential transformations.
Common Reagents and Conditions: For oxidation reactions, common reagents such as hydrogen peroxide or chromic acid may be used. Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically occur under conditions where nucleophiles or electrophiles are introduced to replace specific groups within the compound.
Major Products: The products formed from these reactions vary depending on the reagents and conditions employed. For example, oxidation may yield oxo-derivatives, while reduction could lead to alcohol or amine products. Substitution reactions might result in modified compounds with altered functional groups, potentially enhancing their biological activity.
Scientific Research Applications
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities. Additionally, its unique structure makes it a valuable tool in industrial processes, such as catalysis and material science.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets and pathways. Its structure allows it to bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to its observed effects. Understanding these interactions is crucial for elucidating the compound's full therapeutic potential.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide stands out due to its unique combination of functional groups and structural features. Compounds such as pyrimidine derivatives or pyrazine-containing molecules may share some similarities but lack the same level of versatility and potential for diverse applications. Some similar compounds include 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl derivatives and furan-pyrazine hybrids, which are often studied for their specific properties and uses.
This detailed examination showcases the remarkable nature of this compound and its significant potential across various fields of study
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16(10-23-11-22-13(8-17(23)25)12-3-4-12)21-9-14-18(20-6-5-19-14)15-2-1-7-26-15/h1-2,5-8,11-12H,3-4,9-10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMQJKLFYQPEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
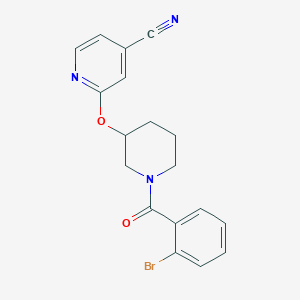
![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)
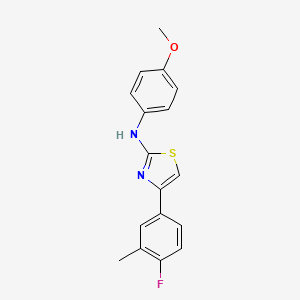
![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)
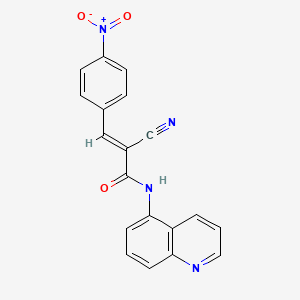
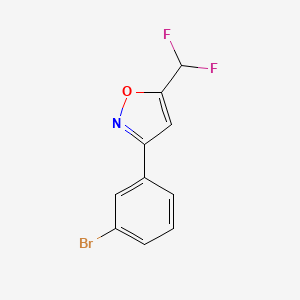
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)
![3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2371526.png)
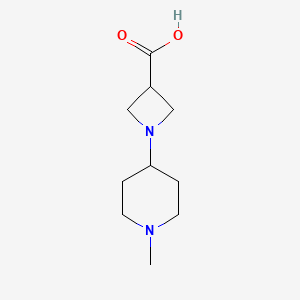
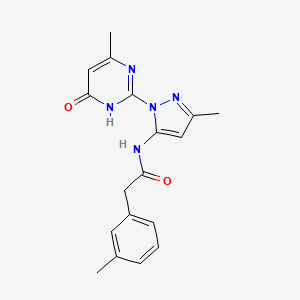
![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)
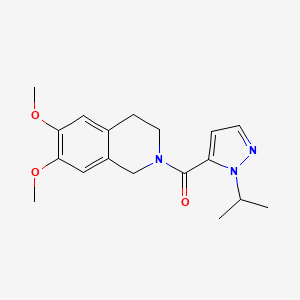
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)

